molecular formula C11H15NO4 B1610899 Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate CAS No. 25472-44-0

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B1610899
CAS No.: 25472-44-0
M. Wt: 225.24 g/mol
InChI Key: YVLGULDSGMYQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is an organic compound belonging to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method involves the reaction of 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylic acid with ethanol and a dehydrating agent such as sulfuric acid or a suitable acid catalyst under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Similar ester structure but with a piperazine ring instead of a pyrrole ring.

    2-(2-ethoxy-2-oxoethyl)-2-hydroxysuccinic acid: Contains a similar ethoxy-oxoethyl group but with a succinic acid backbone.

Uniqueness

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is unique due to its pyrrole ring, which imparts distinct chemical properties and potential biological activities. The presence of the ethoxy and oxoethyl groups further enhances its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-10(13)7-9-8(5-6-12-9)11(14)16-4-2/h5-6,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLGULDSGMYQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496030
Record name Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25472-44-0
Record name Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.